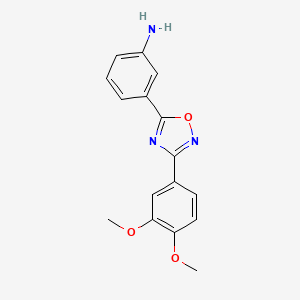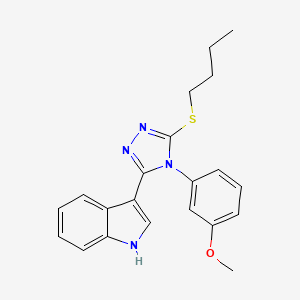
3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that belongs to the class of 1,2,4-triazoles. This class is known for its diverse biological activities, including antifungal, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form 4-(3-methoxyphenyl)-1,2,4-triazole. This intermediate is then subjected to butylation using butyl bromide in the presence of a base, forming 5-(butylthio)-4-(3-methoxyphenyl)-1,2,4-triazole. Finally, this compound is coupled with 1H-indole via a suitable coupling agent like EDCI (N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide) to give the final product.
Industrial Production Methods: Industrial production might involve automated sequential synthesis in a flow reactor, optimizing yields and reducing impurities by meticulously controlling reaction parameters like temperature, pressure, and solvent flow rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions with common oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced using hydride donors like lithium aluminum hydride, breaking down the thioether linkage.
Substitution: Reacts with nucleophiles, replacing the methoxy group with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic metal oxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Simplified thiol derivatives.
Substitution: Varied substituted triazole-indole derivatives.
Scientific Research Applications
Chemistry: Used as a versatile intermediate for synthesizing more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial activities.
Medicine: Explored as a candidate for anti-inflammatory and anticancer drugs due to its ability to inhibit specific enzymatic pathways.
Industry: Utilized in materials science for the development of novel polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action varies based on its application:
Biological Targeting: Inhibits enzymes like aromatase and others involved in cell cycle regulation, inducing apoptosis in cancer cells.
Chemical Pathways: Forms stable complexes with transition metals, facilitating catalytic activities.
Comparison with Similar Compounds
1,2,4-Triazole derivatives like fluconazole (antifungal).
Indole-triazole hybrids used in medicinal chemistry for their broad-spectrum activities.
Properties
IUPAC Name |
3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHAIHGUXTWMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
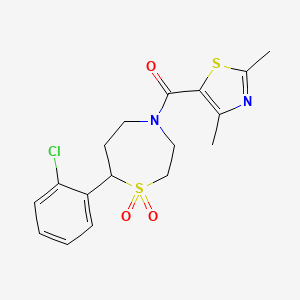
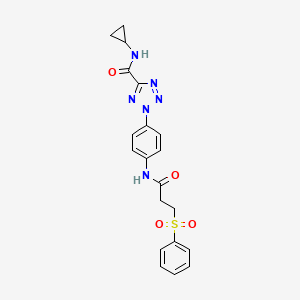
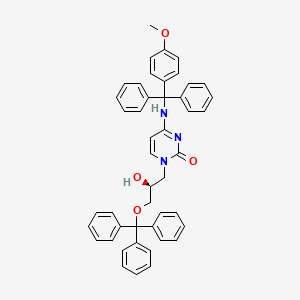
![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)
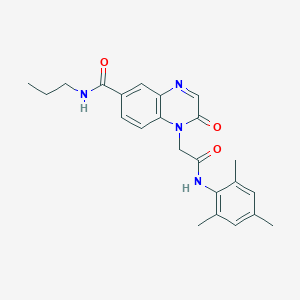
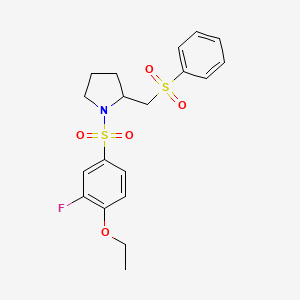
![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)
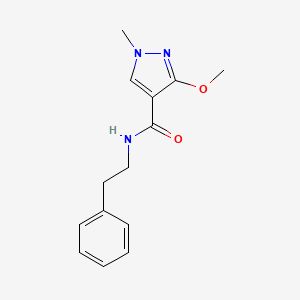
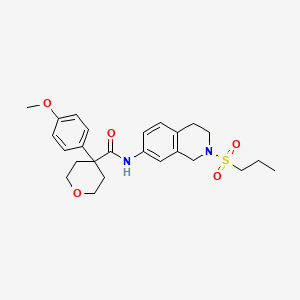
![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)
![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)
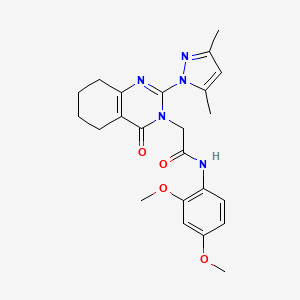
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)
